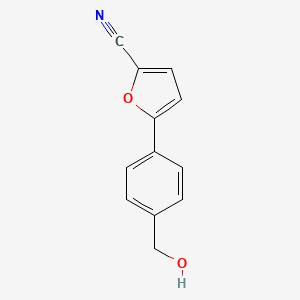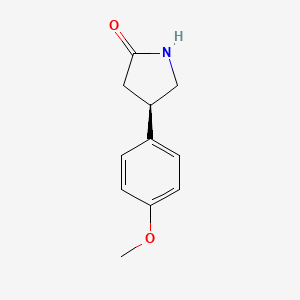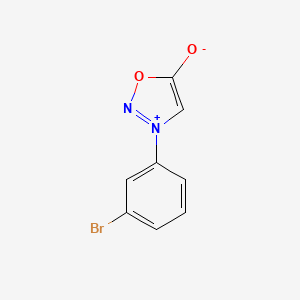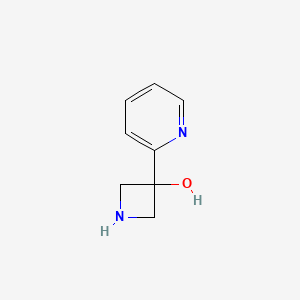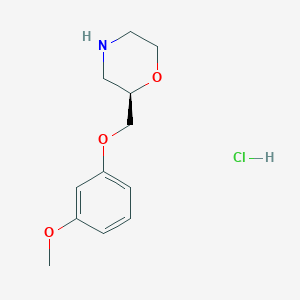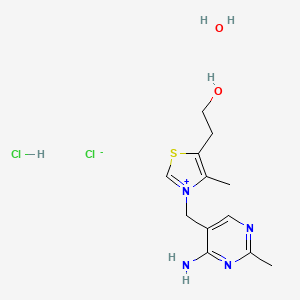
Thiamine Hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiamine Hydrochloride can be synthesized by reacting thiamine nitrate with hydrochloric acid in methanol. The process involves heating concentrated hydrochloric acid, cooling, drying, and dehydrating the hydrogen chloride gas, which is then introduced into a methanol solution of thiamine nitrate. The reaction mixture is filtered, washed, and dried to obtain Thiamine Hydrochloride .
Industrial Production Methods: Industrial production of Thiamine Hydrochloride typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The use of methanol as a solvent and hydrochloric acid as a reactant is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Thiamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiamine can be oxidized under certain conditions, leading to the formation of thiochrome.
Reduction: It can be reduced to form dihydrothiamine.
Substitution: Thiamine can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Thiochrome
Reduction: Dihydrothiamine
Substitution: Various substituted thiamine derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Thiamine Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of pyrazolopyranopyrimidines.
Biology: Essential for studying cellular metabolism and energy production.
Industry: Added to food products as a fortification ingredient to prevent nutritional deficiencies.
Mecanismo De Acción
Thiamine Hydrochloride exerts its effects by converting to thiamine pyrophosphate, an essential coenzyme in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Comparación Con Compuestos Similares
Thiamine Mononitrate: Another form of Vitamin B1, used similarly in food fortification and supplements.
Pyridoxine Hydrochloride (Vitamin B6): Involved in amino acid metabolism and neurotransmitter synthesis.
Riboflavin (Vitamin B2): Plays a role in energy production and cellular function.
Uniqueness: Thiamine Hydrochloride is unique due to its high hygroscopicity and ability to form various hydrates. This property makes it particularly useful in pharmaceutical formulations where moisture content needs to be controlled .
Propiedades
Fórmula molecular |
C12H20Cl2N4O2S |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH.H2O/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H;1H2/q+1;;;/p-1 |
Clave InChI |
HRRGFUABOUTVLC-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.O.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
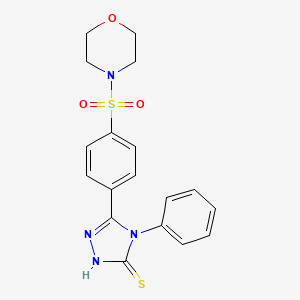

![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
